N1-Methyl Substitution Confers Measurably Higher Lipophilicity vs. the Unmethylated Tetrahydropyrimidine Analog
The N1-methyl group on (1-methyl-1,4,5,6-tetrahydropyrimidin-2-yl)methanamine dihydrochloride increases computed lipophilicity compared to the unmethylated analog (1,4,5,6-tetrahydropyrimidin-2-yl)methanamine dihydrochloride (CAS 73706-74-8). The methylated compound exhibits a consensus Log P of 0.48 (average of five computational methods: iLOGP 0.0, XLOGP3 0.46, WLOGP 0.52, MLOGP 0.69, SILICOS-IT 0.74) . In contrast, the unmethylated analog has a predicted XLogP3 of approximately -1.3 . This ΔLog P of approximately 1.8 units represents a roughly 60-fold difference in calculated partition coefficient, indicating substantially greater lipophilicity for the N-methylated compound.
| Evidence Dimension | Computed lipophilicity (Log P) |
|---|---|
| Target Compound Data | Consensus Log P = 0.48 (average of iLOGP: 0.0, XLOGP3: 0.46, WLOGP: 0.52, MLOGP: 0.69, SILICOS-IT: 0.74) as free base |
| Comparator Or Baseline | 1,4,5,6-Tetrahydropyrimidin-2-ylmethanamine (CAS 759408-08-7, unmethylated analog): XLogP3 = -1.3 |
| Quantified Difference | Δ Log P ≈ 1.8 units (consensus of target vs. XLogP3 of comparator); approximately 60-fold difference in partition coefficient |
| Conditions | Computed values from SwissADME/iLOGP, XLOGP3, WLOGP, MLOGP, SILICOS-IT methods (target); XLogP3 from lookchem (comparator) |
Why This Matters
Higher lipophilicity directly affects membrane permeability and CNS penetration potential, making the N-methylated compound a more appropriate starting point for CNS-targeted drug design than the unmethylated analog.
